molecular formula C14H7ClF3NO5 B8631625 5-(2-Chloro-5-trifluoromethylphenoxy)-2-nitrobenzoic acid

5-(2-Chloro-5-trifluoromethylphenoxy)-2-nitrobenzoic acid

Cat. No.: B8631625
M. Wt: 361.65 g/mol
InChI Key: GLBSCOYWQNMMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-5-trifluoromethylphenoxy)-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C14H7ClF3NO5 and its molecular weight is 361.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H7ClF3NO5

Molecular Weight

361.65 g/mol

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid

InChI

InChI=1S/C14H7ClF3NO5/c15-10-3-1-7(14(16,17)18)5-12(10)24-8-2-4-11(19(22)23)9(6-8)13(20)21/h1-6H,(H,20,21)

InChI Key

GLBSCOYWQNMMPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The acid from (b) (2.0 g) was added to a mixture of concentrated sulphuric acid (15 ml) and 1,2-dichloroethane (10 ml) kept at 0°. Potassium nitrate (1.2 g) was then added in portions with stirring over a period of 30 minutes, keeping the temperature at 0°. The mixture was stirred for a further hour at 0° and then for 3 hours at room temperature. The mixture was then poured on to ice and extracted with ethyl acetate. The extract was washed with water, dried, and evaporated to give a dark gum. This was extracted several times with boiling cyclohexane. The residue crystallised on cooling and was identified as the required nitro-acid, with a melting point of 147°-148°.
Name
( b )
Quantity
2 g
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reactant
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15 mL
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reactant
Reaction Step One
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10 mL
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Name
Potassium nitrate
Quantity
1.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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O=C(O)c1cccc(Oc2cc(C(F)(F)F)ccc2Cl)c1
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